(4-Chloro-1-benzofuran-3-yl)methanamine is a chemical compound that belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a benzofuran moiety with a chloro substituent at the para position and an amine functional group, making it of interest for various synthetic and pharmacological studies.
Benzofuran derivatives, including (4-Chloro-1-benzofuran-3-yl)methanamine, can be synthesized through various chemical reactions involving benzofuran precursors. These compounds are often derived from natural sources or synthesized in laboratories for research purposes.
The compound is classified as an aromatic amine due to the presence of the amine group attached to an aromatic system. It also falls under the category of heterocyclic compounds, specifically those containing a furan ring fused with a benzene ring.
The synthesis of (4-Chloro-1-benzofuran-3-yl)methanamine typically involves several steps, including:
For example, one method involves the use of copper-catalyzed reactions to facilitate the coupling of chloro-substituted phenols with amines, resulting in high yields and purity of the desired product .
The compound has a molecular formula of and a molecular weight of approximately 195.65 g/mol. The presence of the chloro group significantly influences its reactivity and solubility characteristics.
(4-Chloro-1-benzofuran-3-yl)methanamine can participate in various chemical reactions, including:
For instance, reactions involving this compound may include coupling with other electrophiles to form more complex structures, potentially leading to derivatives with enhanced biological activity .
The mechanism of action for (4-Chloro-1-benzofuran-3-yl)methanamine is primarily linked to its interactions with biological targets such as enzymes or receptors. Due to its structural features, it may inhibit specific enzyme activities or modulate receptor functions.
Research indicates that similar benzofuran derivatives exhibit antiproliferative activity against cancer cell lines, suggesting that (4-Chloro-1-benzofuran-3-yl)methanamine may also possess potential anticancer properties .
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) and High Performance Liquid Chromatography (HPLC) are employed to characterize and confirm the purity of synthesized compounds .
(4-Chloro-1-benzofuran-3-yl)methanamine has potential applications in:
Research continues to explore its biological activities and potential therapeutic applications, making it a subject of interest in pharmaceutical development .
The benzofuran scaffold—a fused bicyclic system combining benzene and furan rings—represents a privileged structural motif in medicinal chemistry. Its significance stems from its presence in diverse natural products and synthetic drugs with broad therapeutic profiles. The earliest benzofuran-based drugs emerged from natural product isolation; for example, psoralen (from Psoralea corylifolia) was used traditionally for skin disorders and later validated as a photochemotherapy agent for psoriasis and vitiligo due to its DNA-intercalating properties under UV light [1]. Similarly, the antibiotic usnic acid (isolated from lichens) demonstrated potent activity against Gram-positive bacteria, including Staphylococcus aureus, by uncoupling oxidative phosphorylation [1] [7].
The late 20th century witnessed strategic exploitation of the benzofuran core in synthetic drug design. Amiodarone, a class III antiarrhythmic drug, exemplifies this transition. Its benzofuran moiety contributes to lipophilicity and membrane interaction, enabling inhibition of potassium channels and sodium/potassium ATPase [1] [8]. Concurrently, derivatives like bergapten (5-methoxypsoralen) were developed for targeted cancer therapies, leveraging their ability to enhance cytotoxicity in combination treatments [1]. Recent advancements focus on moracins (arylbenzofurans from Morus species), which exhibit anti-diabetic and neuroprotective effects through dual inhibition of BACE1 and cholinesterases—targets relevant to Alzheimer’s disease [7].
Table 1: Key Historical Milestones in Benzofuran-Based Drug Development
Time Period | Compound | Therapeutic Application | Mechanism/Advancement |
---|---|---|---|
Pre-1960s | Psoralen | Dermatology (Psoriasis/Vitiligo) | DNA intercalation under UV light |
1960s | Amiodarone | Antiarrhythmic | K⁺ channel blockade |
1980s | Usnic Acid | Antibacterial | Uncoupling of oxidative phosphorylation |
2000s | Moracin M | Neuroprotection/Alzheimer’s | Dual BACE1 & cholinesterase inhibition |
2010s–Present | Benzofuran acylhydrazones | Anticancer | LSD1 inhibition (IC₅₀ = 7.2 nM) & cell cycle arrest [6] |
The scaffold’s versatility is further evidenced in oncology, where benzofuran-based CDK2 inhibitors (e.g., 3-(piperazinylmethyl)benzofurans) induce G₂/M phase arrest in breast cancer cells (IC₅₀ = 52.75 nM) [6]. This progression underscores the benzofuran scaffold’s evolution from natural product-inspired discoveries to rational design of target-specific therapeutics.
(4-Chloro-1-benzofuran-3-yl)methanamine features a benzofuran core substituted at the C4 position with chlorine and at C3 with an aminomethyl group (–CH₂NH₂). This arrangement confers unique electronic and steric properties critical for bioactivity and synthetic innovation:
Table 2: Spectral and Physicochemical Profile of (4-Chloro-1-benzofuran-3-yl)methanamine
Property | Value/Characteristic | Analytical Method |
---|---|---|
Molecular Formula | C₉H₈ClNO | High-Resolution MS |
Aromatic C–H Stretch | 3050–3150 cm⁻¹ | IR Spectroscopy |
Aminomethylene (–CH₂NH₂) | δ 3.85 (s, 2H, CH₂), δ 1.90 (s, 2H, NH₂) | ¹H NMR (DMSO-d₆) |
Chlorine-Induced Shifts | C4: δ 145.2; C3a: δ 128.5; C7a: δ 111.2 | ¹³C NMR |
Log P (Calculated) | 2.3 | Computational Modeling |
Synthetic Challenges and Innovations:Benzofurans are prone to ring cleavage under acidic or oxidative conditions [2]. Synthesizing (4-Chloro-1-benzofuran-3-yl)methanamine requires strategic protections:
Structure-Activity Relationship (SAR) Insights:
This structural framework positions (4-Chloro-1-benzofuran-3-yl)methanamine as a versatile intermediate for developing modulators of neurological and oncological targets, leveraging its optimized electronic profile and synthetic tractability.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9